(3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol
CAS No.: 1349199-52-5
Cat. No.: VC2604321
Molecular Formula: C16H18BrNO4S
Molecular Weight: 400.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349199-52-5 |
|---|---|
| Molecular Formula | C16H18BrNO4S |
| Molecular Weight | 400.3 g/mol |
| IUPAC Name | [3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]-(furan-2-yl)methanol |
| Standard InChI | InChI=1S/C16H18BrNO4S/c1-12-4-6-13(7-5-12)23(20,21)18-10-16(9-17,11-18)15(19)14-3-2-8-22-14/h2-8,15,19H,9-11H2,1H3 |
| Standard InChI Key | UHCAWUYUKYWWQW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)C(C3=CC=CO3)O |
Introduction
Structural Composition
Core Components
The compound (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol consists of three primary structural components that define its chemical identity and reactivity profile:
The strategic arrangement of these components creates a multifunctional molecule with diverse reactive sites, including a nucleophilic substitution-prone bromomethyl group, a secondary alcohol functionality, and two different heterocyclic systems with distinct electronic properties.
Functional Group Analysis
The compound features several key functional groups that contribute to its chemical behavior:
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Bromomethyl Group: This primary alkyl halide (-CH₂Br) attached to the azetidine ring serves as an excellent leaving group, making it susceptible to nucleophilic substitution reactions and providing opportunities for further functionalization.
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Secondary Alcohol: The hydroxyl group (-OH) creates a stereogenic center and offers possibilities for various transformations including oxidation, esterification, and elimination reactions.
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Tosyl Group: The p-toluenesulfonyl functionality attached to the azetidine nitrogen acts as both a protecting group and an electron-withdrawing substituent that influences the reactivity of the heterocyclic ring.
This arrangement of functional groups creates a synthetic scaffold with multiple handles for selective chemical modifications, making it valuable for complex molecule synthesis.
Physical and Chemical Properties
Identification and Basic Properties
The compound is characterized by the following fundamental properties that define its chemical identity:
These identifiers provide essential information for researchers seeking to work with this compound, ensuring proper identification and characterization in experimental settings.
Structural and Electronic Properties
The compound's unique structural arrangement contributes to several important electronic properties:
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Ring Strain: The four-membered azetidine ring possesses significant ring strain (approximately 24 kcal/mol), which affects its conformational preferences and reactivity patterns.
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Electronic Distribution: The electron-withdrawing tosyl group on the azetidine nitrogen reduces the nucleophilicity of this nitrogen while activating the ring toward certain types of reactions.
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Aromatic Character: The furan ring possesses aromatic character with an electron-rich π-system that influences its reactivity, particularly toward electrophilic species.
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Stereochemistry: The molecule contains a stereocenter at the carbon bearing the hydroxyl group, potentially leading to different stereoisomers with distinct three-dimensional arrangements.
These structural and electronic features create a unique reactivity profile that makes this compound potentially valuable in synthetic organic chemistry applications.
Synthesis Pathways
Analytical Characterization Techniques
To confirm the structure and purity of such compounds, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal characteristic signals for the aromatic protons of both the tosyl group and the furan ring
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¹³C NMR would confirm the carbon framework
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2D techniques such as COSY, HSQC, and HMBC might be necessary for complete structural assignment
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Infrared Spectroscopy (IR):
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Would show characteristic absorption bands for the sulfonamide, hydroxyl, and aromatic functionalities
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C-Br stretching vibrations would provide confirmation of the bromomethyl group
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Mass Spectrometry:
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High-resolution mass spectrometry would confirm the molecular formula
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The characteristic isotope pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be evident in the mass spectrum
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Fragmentation patterns could provide structural insights
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X-ray Crystallography:
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If suitable crystals can be obtained, this technique would provide definitive confirmation of the three-dimensional structure
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These complementary analytical approaches would collectively confirm the structure, purity, and stereochemistry of the synthesized compound.
Research Implications
Structure-Activity Relationships
The unique structure of (3-(Bromomethyl)-1-tosylazetidin-3-yl)(furan-2-yl)methanol presents opportunities for structure-activity relationship studies:
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Azetidine Modification: Systematic variation of substituents on the azetidine ring could provide insights into how these changes affect reactivity and potential biological properties.
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Heterocycle Substitution: Replacement of the furan with other heterocycles could create a series of analogues with varying electronic and steric properties.
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Functional Group Interconversion: Transformation of the bromomethyl and hydroxyl groups could generate diverse derivatives with different reactivity profiles.
These structural modifications could yield valuable information about the relationship between molecular structure and chemical or biological behavior.
Future Research Directions
Several promising research avenues could be explored based on this compound:
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Reactivity Studies: Comprehensive investigation of the compound's behavior under various reaction conditions could map its chemical reactivity landscape.
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Conformational Analysis: Detailed studies of the preferred conformations in solution and solid state could provide insights into the molecule's three-dimensional structure.
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Derivatization Libraries: Systematic modification at multiple positions could generate libraries of structurally related compounds for various screening applications.
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Catalytic Applications: Exploration of derivatives as ligands or catalysts could reveal unique applications in synthetic methodology.
These research directions highlight the potential long-term value of this compound in chemical research beyond its immediate applications.
Analytical Data
Chromatographic Behavior
For purification and analysis, the compound would likely exhibit the following chromatographic characteristics:
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HPLC Behavior:
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Moderate retention on reverse-phase columns due to the balance of polar functional groups and aromatic regions
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UV detection would be effective due to the aromatic components (tosyl and furan)
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TLC Characteristics:
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Visualization possible with UV light due to aromatic components
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Potential for staining with reagents sensitive to alcohols (e.g., vanillin or anisaldehyde)
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Moderate polarity suggesting medium Rf values in typical organic solvent systems
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These chromatographic properties would be important considerations in purification strategies and analytical method development.
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